![molecular formula C14H20N4O3S B6434471 5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide CAS No. 2419453-61-3](/img/structure/B6434471.png)
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide (hereafter referred to as 5-tert-butyl-2-ethoxy-NBTBS) is a novel synthetic compound that has been used in a variety of scientific research applications. It is a member of the family of benzene sulfonamides, which are compounds that have a sulfonamide group attached to the benzene ring. 5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects, and is increasingly being used in laboratory experiments as an alternative to traditional methods.
Scientific Research Applications
5-tert-butyl-2-ethoxy-NBTBS has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been used as a substrate for the enzyme UDP-glucose dehydrogenase, which is involved in the synthesis of glucose.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-ethoxy-NBTBS is not fully understood. However, it is believed that the compound acts as a substrate for the enzymes mentioned above, allowing them to catalyze their respective reactions. Additionally, 5-tert-butyl-2-ethoxy-NBTBS has been found to act as an inhibitor of the enzyme acetylcholinesterase, which may explain its effects on acetylcholine metabolism.
Biochemical and Physiological Effects
5-tert-butyl-2-ethoxy-NBTBS has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to increase the levels of acetylcholine in the brain, which may lead to improved memory and learning. Additionally, it has been found to inhibit the enzyme cytochrome P450, which may have implications for drug metabolism. Finally, it has been found to increase the levels of glucose in the blood, which may have implications for diabetes.
Advantages and Limitations for Lab Experiments
5-tert-butyl-2-ethoxy-NBTBS has several advantages when used in laboratory experiments. It is easy to synthesize and can be stored at room temperature. Additionally, it is relatively inexpensive and has a long shelf life. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble and can be toxic at high concentrations.
Future Directions
There are several potential future directions for 5-tert-butyl-2-ethoxy-NBTBS. Further research is needed to determine its effects on acetylcholine metabolism and its potential therapeutic applications. Additionally, further research is needed to explore its potential effects on other enzymes and its potential role in drug metabolism. Additionally, further research is needed to explore its potential effects on other biochemical and physiological processes, such as glucose metabolism. Finally, further research is needed to explore its potential uses in other laboratory experiments, such as in the synthesis of other compounds.
Synthesis Methods
5-tert-butyl-2-ethoxy-NBTBS is synthesized using a two-step process. First, the sulfonamide group is attached to the benzene ring by a reaction between 2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction occurs in the presence of a base, such as sodium hydroxide. In the second step, the sulfonamide group is linked to the ethoxy group by a reaction between 5-tert-butyl-2-ethoxy-N-benzene-1-sulfonyl chloride and 5-tert-butyl-1H-1,2,4-triazole. This reaction also occurs in the presence of a base, such as sodium hydroxide.
properties
IUPAC Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-5-21-11-7-6-10(14(2,3)4)8-12(11)22(19,20)18-13-15-9-16-17-13/h6-9H,5H2,1-4H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUDOJVDHWIJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl-2-ethoxy-N-(1H-1,2,4-triazol-3-yl)benzene-1-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.